1,1'-(3,4-Dimethoxybenzylidene)DI-2-naphthol
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Overview
Description
1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol is a chemical compound with the molecular formula C29H24O4 and a molecular weight of 436.512 g/mol . This compound is known for its unique structure, which includes two naphthol units linked by a benzylidene bridge substituted with methoxy groups. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-naphthol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene bridge to a more saturated form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives of the original compound .
Scientific Research Applications
1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can influence cellular processes and pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-(4-Isopropylbenzylidene)DI-2-naphthol: Similar structure but with an isopropyl group instead of methoxy groups.
1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol derivatives: Various derivatives with different substituents on the benzylidene bridge or naphthol units.
Uniqueness
1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol is unique due to its specific substitution pattern and the resulting chemical properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research applications .
Properties
CAS No. |
68827-81-6 |
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Molecular Formula |
C29H24O4 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C29H24O4/c1-32-25-16-13-20(17-26(25)33-2)27(28-21-9-5-3-7-18(21)11-14-23(28)30)29-22-10-6-4-8-19(22)12-15-24(29)31/h3-17,27,30-31H,1-2H3 |
InChI Key |
BWWQTJUFBNSMGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O)OC |
Origin of Product |
United States |
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